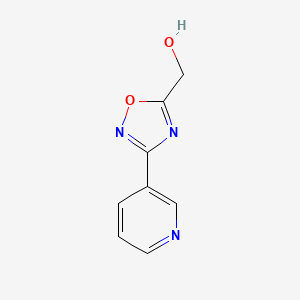

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6/h1-4,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJQRAXYKPEMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649253 |

Source

|

| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-10-3 |

Source

|

| Record name | 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol: Synthesis, Properties, and Applications

Abstract

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, represents a significant building block in modern medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its combination with the pyridine scaffold, a common feature in numerous bioactive agents, makes this molecule a valuable intermediate for the synthesis of novel therapeutic candidates. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, predicted analytical characteristics, and a review of its applications in drug discovery, grounded in established chemical principles and field-proven methodologies.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The five-membered 1,2,4-oxadiazole ring has garnered considerable attention in drug discovery for its unique combination of chemical stability and biological versatility.[2][3] Unlike more labile ester or amide linkages, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes, a crucial attribute for developing orally bioavailable drugs. Furthermore, its rigid structure and defined vectoral arrangement of hydrogen bond acceptors serve as a valuable scaffold for orienting substituents to interact with biological targets.[4]

The incorporation of a pyridine ring, specifically the 3-pyridyl isomer, introduces a key pharmacophoric element. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, potentially enhancing solubility and enabling specific ionic interactions with protein residues. This pyridyl-oxadiazole combination has been explored in various therapeutic areas, including oncology, where derivatives have shown potential in overcoming P-glycoprotein (P-gp) mediated multidrug resistance.[5][6]

Molecular Profile of this compound

The fundamental identity of this compound is established by its unique structural and chemical identifiers. These properties form the basis for its characterization and sourcing.

Core Chemical Identity

A summary of the key identification parameters for the title compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1119451-10-3 | [7] |

| Molecular Formula | C₈H₇N₃O₂ | [7][8] |

| Molecular Weight | 177.16 g/mol | [7] |

| InChIKey | TXGJQRAXYKPEMF-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | C1=CC(=CN=C1)C2=NOC(=N2)CO | [8] |

Chemical Structure

The two-dimensional structure of the molecule highlights the connectivity of the pyridine and 1,2,4-oxadiazole rings, with the reactive hydroxymethyl group at the 5-position of the oxadiazole.

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[9] The most reliable and common pathway involves the reaction of an amidoxime with an activated carboxylic acid derivative, leading to cyclodehydration.[1][10] The following protocol outlines a robust, two-step procedure for the laboratory-scale synthesis of this compound.

Synthesis Workflow Diagram

Step-by-Step Experimental Protocol

Step 1: Synthesis of N'-Hydroxypyridine-3-carboximidamide (Intermediate)

-

Rationale: This initial step converts the commercially available nitrile into the key amidoxime intermediate. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon. A mild base is used to liberate free hydroxylamine from its hydrochloride salt.

-

Procedure: a. To a round-bottom flask, add nicotinonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq). b. Add a 3:1 mixture of ethanol and water as the solvent. c. Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor reaction progress by TLC. d. Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. e. The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration. f. Wash the solid with cold water and dry under vacuum to yield the amidoxime intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

Rationale: This is the critical cyclodehydration step. A protected form of glycolic acid, such as methoxyacetic acid, is used to introduce the C5-methoxymethyl group. Standard peptide coupling reagents (EDC/HOBt) are employed to activate the carboxylic acid, forming an O-acyl intermediate with the amidoxime, which then spontaneously cyclizes to the 1,2,4-oxadiazole ring upon heating. A subsequent demethylation step would be required to yield the final methanol product. A more direct, albeit potentially lower-yielding, approach involves using a protected glycolic acid that can be deprotected post-cyclization. For simplicity, we describe a direct coupling approach.

-

Procedure: a. Dissolve the amidoxime intermediate (1.0 eq) and glycolic acid (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). b. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. c. Stir the mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 12-18 hours. d. After cooling, pour the reaction mixture into cold water, leading to the precipitation of the crude product. e. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure title compound.

Physicochemical and Spectroscopic Characterization (Predicted)

While extensive experimental data for this specific molecule is not publicly available, its analytical profile can be reliably predicted based on its structure and data from analogous compounds.[11][12]

Predicted Physicochemical Properties

| Property | Predicted Value / State | Rationale |

| Appearance | White to off-white solid | Typical for small, crystalline organic molecules of this class. |

| Melting Point | 120 - 160 °C | Heterocyclic compounds with hydrogen bonding capability (hydroxyl group) tend to have moderate to high melting points. |

| Solubility | Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water. | The pyridine and hydroxyl moieties will confer some polar character, but the overall aromatic structure limits aqueous solubility. |

| pKa | ~4.5-5.0 (Pyridinium ion) | The pyridine nitrogen is basic and will be protonated under acidic conditions. |

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.2 (s, 1H, pyridine C2-H), δ ~8.8 (d, 1H, pyridine C6-H), δ ~8.4 (d, 1H, pyridine C4-H), δ ~7.6 (dd, 1H, pyridine C5-H), δ ~5.5 (t, 1H, -OH), δ ~4.8 (d, 2H, -CH₂-). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~178 (C5-oxadiazole), δ ~165 (C3-oxadiazole), δ ~153 (C6-pyridine), δ ~148 (C2-pyridine), δ ~135 (C4-pyridine), δ ~125 (C3-pyridine), δ ~124 (C5-pyridine), δ ~58 (-CH₂OH). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 178.06. |

Analytical Workflow

Reactivity, Stability, and Handling

-

Reactivity: The primary sites of reactivity are the hydroxymethyl group and the pyridine nitrogen.

-

The hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions. This functionality is key to its use as a synthon, allowing for elongation and connection to other molecular fragments.

-

The pyridine nitrogen is basic and can be protonated to form salts or alkylated to form pyridinium compounds. This modulates the molecule's solubility and electronic properties.

-

-

Stability: The 1,2,4-oxadiazole ring is generally stable under neutral and mildly acidic or basic conditions. It is robust to many standard synthetic transformations, making it a reliable scaffold. However, it can be susceptible to cleavage under harsh reductive (e.g., H₂/Raney Ni) or strongly basic conditions.

-

Handling & Storage: The compound should be handled in a well-ventilated fume hood, wearing standard personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption, away from strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product drug but rather a strategic intermediate. Its value lies in its utility as a molecular scaffold for building more complex, biologically active molecules.

-

Anticancer Drug Development: The 1,2,4-oxadiazole core is present in numerous compounds screened for anticancer activity.[13] Derivatives containing the pyridyl-oxadiazole motif have been specifically designed as potential cytotoxic agents.[14] The hydroxymethyl group at the C5 position serves as a convenient attachment point for linking the scaffold to other pharmacophores or targeting moieties.

-

Overcoming Multidrug Resistance: Recent studies have identified 3-meta-pyridine-1,2,4-oxadiazole derivatives as potent inhibitors of P-glycoprotein (P-gp).[5] P-gp is an efflux pump that actively removes chemotherapeutic agents from cancer cells, leading to multidrug resistance. By inhibiting P-gp, these compounds can re-sensitize resistant cancer cells to standard treatments, making this scaffold highly valuable for developing adjuvant cancer therapies.[6]

-

Bioisosteric Replacement: As a bioisostere of esters and amides, the 3-pyridin-3-yl-1,2,4-oxadiazole core can be used to modify known drugs or lead compounds. This strategy is employed to improve metabolic stability, enhance oral bioavailability, and fine-tune receptor binding interactions, ultimately improving the overall drug-like properties of a candidate molecule.[1]

Conclusion

This compound is a high-value chemical entity for drug discovery and development. Its synthesis is achievable through well-understood chemical transformations, and its structure combines the metabolic stability of the 1,2,4-oxadiazole ring with the favorable pharmacophoric properties of the pyridine moiety. The presence of a reactive hydroxyl group provides a versatile handle for synthetic elaboration. Its demonstrated potential in the development of novel anticancer agents and modulators of multidrug resistance underscores its importance as a core building block for the next generation of therapeutics.

References

-

Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., Kashaw, S. K., & Agrawal, R. K. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Patil, P. A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3,4-Oxadiazol-2-Amines. Connect Journals. Retrieved January 17, 2026, from [Link]

-

3-Pyridinemethanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]

-

(PYRIDIN-3-YL)METHANOL | CAS 100-55-0. (n.d.). Matrix Fine Chemicals. Retrieved January 17, 2026, from [Link]

-

Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Retrieved January 17, 2026, from [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Retrieved January 17, 2026, from [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry. Retrieved January 17, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. (2010). PubMed. Retrieved January 17, 2026, from [Link]

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. (2018). Figshare. Retrieved January 17, 2026, from [Link]

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2017). International Union of Crystallography. Retrieved January 17, 2026, from [Link]

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2017). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. figshare.com [figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Structure Elucidation of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel heterocyclic compound, (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing a self-validating, multi-technique approach to ensure the unequivocal confirmation of the molecular structure.

Introduction: The Significance of Structural Verification

The compound this compound, with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol , represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Oxadiazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[2][3][4] The precise arrangement of the pyridine and 1,2,4-oxadiazole rings, along with the methanol substituent, is critical to its physicochemical properties and biological function. Therefore, rigorous and unambiguous structure elucidation is not merely a procedural step but a foundational requirement for any further investigation or application.

This guide will detail a logical, synergistic workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating with the gold standard of X-ray Crystallography for absolute confirmation.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of a novel compound is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by combining them can the full picture be revealed. Our workflow is designed to be systematic, with each step building upon the last to create a self-validating cascade of evidence.

Caption: A logical workflow for the structure elucidation of this compound.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial steps in our analysis focus on confirming the molecular weight and identifying the key functional groups present in the molecule. This provides the foundational data upon which the more detailed NMR analysis will be built.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the first port of call after synthesis and purification. Its primary role is to confirm the molecular weight of the target compound and provide clues about its structure through fragmentation patterns.[2]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is recommended due to the presence of nitrogen atoms which are readily protonated. This will likely yield a prominent [M+H]+ ion.

-

Analysis: Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement.

Expected Data & Interpretation:

| Ion | Calculated Exact Mass (C8H7N3O2) | Expected HRMS [M+H]+ | Interpretation |

| [M]+ | 177.0538 | 178.0616 | The accurate mass measurement from HRMS should confirm the elemental composition of C8H7N3O2. The fragmentation pattern can provide initial structural clues, such as the loss of the hydroxymethyl group (-CH2OH). |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2][5]

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm-1.

Expected Data & Interpretation:

| Wavenumber (cm-1) | Functional Group | Expected Vibration | Significance for Structure Confirmation |

| ~3300 (broad) | O-H | Stretching | Confirms the presence of the hydroxyl group from the methanol substituent.[6] |

| ~3100-3000 | Aromatic C-H | Stretching | Indicates the presence of the pyridine ring. |

| ~2950-2850 | Aliphatic C-H | Stretching | Corresponds to the CH2 group of the methanol substituent. |

| ~1630 | C=N | Stretching | Characteristic of the oxadiazole ring.[5] |

| ~1580 | C=C | Stretching | Aromatic ring stretching of the pyridine moiety. |

| ~1100 | C-O | Stretching | Corresponds to the C-O single bond in the primary alcohol and the oxadiazole ring.[5] |

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[2][7] By analyzing the chemical environment of each proton and carbon atom, we can piece together the connectivity of the molecule. For a comprehensive analysis, a suite of 1D and 2D NMR experiments is required.[8]

1H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for visualizing exchangeable protons like the -OH proton.

-

Data Acquisition: Acquire a standard 1H NMR spectrum at a high field strength (e.g., 400 MHz or higher) for better signal dispersion.

Predicted 1H NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 | s | 1H | H-2 (Pyridine) | The proton at position 2 of the pyridine ring is deshielded by the adjacent nitrogen. |

| ~8.8 | d | 1H | H-6 (Pyridine) | The proton at position 6 is also deshielded by the nitrogen. |

| ~8.4 | d | 1H | H-4 (Pyridine) | The proton at position 4 will be deshielded and coupled to H-5. |

| ~7.6 | dd | 1H | H-5 (Pyridine) | This proton will show coupling to both H-4 and H-6. |

| ~5.5 | t | 1H | -OH | The hydroxyl proton signal, which will be exchangeable with D2O. The multiplicity is solvent-dependent. |

| ~4.8 | d | 2H | -CH2- | The methylene protons are adjacent to the hydroxyl group and the oxadiazole ring. |

13C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH2, and CH3 groups.

Predicted 13C NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~175 | C-5 (Oxadiazole) | The carbon atom of the oxadiazole ring bonded to two heteroatoms is highly deshielded. | | ~165 | C-3 (Oxadiazole) | The other carbon of the oxadiazole ring. | | ~152 | C-2 (Pyridine) | Deshielded by the adjacent nitrogen. | | ~148 | C-6 (Pyridine) | Deshielded by the adjacent nitrogen. | | ~135 | C-4 (Pyridine) | Aromatic carbon. | | ~128 | C-3 (Pyridine) | The carbon atom attached to the oxadiazole ring. | | ~124 | C-5 (Pyridine) | Aromatic carbon. | | ~58 | -CH2- | The aliphatic carbon of the methanol substituent. |

2D NMR Spectroscopy: Confirming Connectivity

To unequivocally connect the protons and carbons and confirm the overall structure, 2D NMR experiments are essential.

Caption: Key 2D NMR correlations for structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between H-4/H-5 and H-5/H-6 on the pyridine ring, as well as between the -CH2- and -OH protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connectivity of the different ring systems. Key expected correlations that would confirm the structure include:

-

A correlation between the methylene protons (-CH2-) and the C-5 carbon of the oxadiazole ring.

-

Correlations from the pyridine protons (specifically H-2 and H-4) to the C-3 carbon of the oxadiazole ring.

-

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides exceptionally strong evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][10] This technique determines the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain atomic coordinates, bond lengths, and bond angles.

A successful X-ray structure determination would definitively confirm the connectivity of the pyridine and oxadiazole rings, the position of the methanol substituent, and the overall molecular geometry.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from initial mass and functional group confirmation with MS and IR to detailed connectivity mapping with 1D and 2D NMR, and finally, absolute confirmation with X-ray crystallography—researchers can establish the structure of this and similar novel compounds with the highest degree of scientific rigor and confidence. This foundational work is paramount for any subsequent exploration of the compound's chemical and biological properties.

References

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

R Discovery. (2025, January 1). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic), 1630.5 (C=N, oxadiazole), 1114.6 (C-O, oxadiazole). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

ACS Omega. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. Retrieved from [Link]

- Semantic Scholar. (2011). SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)

-

PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

-

Tikrit Journal of Pure Science. (2024). Diagnosis of the 5-pyridine compound 4,3,1- oxadiazole-2-thion. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]

-

PMC. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]

-

PubMed. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ACS Publications. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. Retrieved from [Link]

-

ResearchGate. (2014). New and Efficient Synthesis of N-(4-Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines. Retrieved from [Link]

-

ACS Publications. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link]

-

International Union of Crystallography. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]. Retrieved from [Link]

-

Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]

-

MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the... Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. journalspub.com [journalspub.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application | MDPI [mdpi.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 9. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol: A Promising Scaffold in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol (CAS Number: 1119451-10-3), a heterocyclic compound of significant interest in modern medicinal chemistry. The 1,2,4-oxadiazole core, bioisosteric to ester and amide functionalities, imparts favorable pharmacokinetic properties, while the pyridin-3-yl substituent offers key interaction points for biological targets. This document will delve into the synthesis, characterization, and potential therapeutic applications of this molecule, with a particular focus on its prospective role as a P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance (MDR) in cancer. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate further research and development.

Introduction: The Scientific Landscape of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in hydrogen bonding, which are critical for drug-target interactions.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] The incorporation of a pyridine ring, as seen in this compound, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature often exploited in the design of kinase inhibitors and other targeted therapies.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[4] P-gp functions as a cellular efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors that can be co-administered with anticancer drugs is a promising strategy to circumvent MDR.[4]

Recent studies on structurally similar compounds, such as a 3-meta-pyridin-1,2,4-oxadiazole derivative of glycyrrhetinic acid, have shown potent P-gp inhibitory activity.[5] This suggests that the (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl) moiety is a key pharmacophore for P-gp inhibition. This guide will, therefore, explore the potential of this compound in this context.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1119451-10-3 | Echemi[6] |

| Molecular Formula | C8H7N3O2 | Echemi[6] |

| Molecular Weight | 177.16 g/mol | Echemi[6] |

| IUPAC Name | (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanol | Echemi[6] |

| Synonyms | 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol | Echemi[6] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from commercially available nicotinonitrile and hydroxylamine to form the key N'-hydroxynicotinimidamide intermediate. This is followed by acylation with a protected glycolic acid derivative and subsequent cyclization.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of N'-hydroxynicotinimidamide

-

To a solution of nicotinonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield N'-hydroxynicotinimidamide, which can be used in the next step without further purification.

Step 2: Synthesis of (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl acetate

-

To a solution of N'-hydroxynicotinimidamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or pyridine (1.2 eq).

-

Cool the mixture to 0 °C and add acetoxyacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude O-acylated amidoxime intermediate can be cyclized by heating in an inert solvent like toluene or by treatment with a catalytic amount of tetrabutylammonium hydroxide (TBAH) at room temperature.[5]

-

Purify the resulting (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl acetate by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the acetate-protected compound (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include characteristic peaks for the pyridine ring protons, a singlet for the methylene protons adjacent to the oxadiazole ring, and a signal for the hydroxyl proton.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the pyridine and oxadiazole rings, as well as the methylene carbon, are expected.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is generally required for biological assays.

Biological Activity and Mechanism of Action: A Focus on P-glycoprotein Inhibition

Based on the potent P-gp inhibitory activity of a structurally analogous 3-meta-pyridin-1,2,4-oxadiazole derivative, it is hypothesized that this compound also functions as a P-gp inhibitor.[5]

Proposed Mechanism of Action

This compound is predicted to bind to the transmembrane domain of P-gp, likely interacting with key amino acid residues within the drug-binding pocket.[5] This binding is thought to allosterically inhibit the ATP-dependent conformational changes required for substrate efflux, thereby restoring the intracellular concentration of co-administered chemotherapeutic drugs in MDR cancer cells.

Caption: Proposed mechanism of P-gp inhibition.

Experimental Workflow for Biological Evaluation

A series of in vitro assays are necessary to validate the biological activity of this compound.

Caption: Workflow for the biological evaluation of P-gp inhibitory activity.

Detailed Experimental Protocols

4.3.1. Cytotoxicity Assay (MTT Assay)

-

Seed MDR cancer cells (e.g., KB-8-5) and their parental, drug-sensitive counterparts (e.g., KB-3-1) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

4.3.2. P-gp Substrate Accumulation Assay (Rhodamine 123 Assay)

-

Seed MDR cancer cells in 24-well plates and allow them to adhere.

-

Pre-incubate the cells with a non-toxic concentration of this compound or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

-

Add the fluorescent P-gp substrate, Rhodamine 123, to each well and incubate for an additional 1-2 hours.

-

Wash the cells with ice-cold PBS to remove extracellular dye.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.

4.3.3. Chemosensitization Assay

-

Seed MDR cancer cells in 96-well plates.

-

Treat the cells with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

After 48-72 hours of incubation, assess cell viability using the MTT assay.

-

A significant decrease in the IC50 of the chemotherapeutic drug in the presence of the test compound demonstrates chemosensitization.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR insights can be inferred for the 3-pyridin-1,2,4-oxadiazole scaffold as a P-gp inhibitor:[5]

-

The meta-substitution of the pyridine ring appears to be optimal for P-gp inhibitory activity compared to ortho- or para-isomers.

-

The 1,2,4-oxadiazole ring likely acts as a rigid linker, correctly positioning the pyridine moiety within the P-gp binding site.

-

The methanol group at the 5-position of the oxadiazole could potentially engage in hydrogen bonding interactions within the target protein, contributing to binding affinity. Further modifications at this position could be explored to optimize activity.

Future Directions

The preliminary data and hypotheses presented in this guide strongly suggest that this compound is a valuable lead compound for the development of novel agents to combat multidrug resistance in cancer. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reproducible synthetic route and obtaining complete analytical data for the compound.

-

In-depth Biological Evaluation: Performing the described in vitro assays to quantify its P-gp inhibitory and chemosensitizing activities.

-

Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its drug-likeness.

-

In Vivo Studies: Evaluating the efficacy of the compound in preclinical animal models of drug-resistant cancer.

-

Lead Optimization: Synthesizing and testing analogs with modifications to the pyridine and methanol moieties to improve potency and pharmacokinetic properties.

Conclusion

This compound represents a promising chemical entity at the forefront of research into overcoming multidrug resistance. Its straightforward synthesis, coupled with the strong biological rationale for its P-gp inhibitory activity, makes it an attractive candidate for further investigation. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to unlock the full therapeutic potential of this and related 1,2,4-oxadiazole derivatives.

References

[1] Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). [2] ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [3] Taylor and Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [7] ACS Publications. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. [8] Echemi. (n.d.). This compound. [9] PubChem. (n.d.). [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride. [4] Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). [10] MDPI. (n.d.). Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy. [11] Decreasing Drug Resistance Through Modulation/Inhibition of the P-Glycoprotein. (n.d.). [12] BenchChem. (n.d.). Independent Validation of Oxadiazole Synthesis Protocols: A Comparative Guide. [6] Echemi. (n.d.). This compound. [5] ACS Omega. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. [13] NIH. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. MDPI. (n.d.). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [14] PubMed. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [15] Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). [16] NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [17] The Royal Society of Chemistry. (n.d.). Supplementary Information. [18] Semantic Scholar. (2010). SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. [19] ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. [20] ResearchGate. (n.d.). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. [21] RSC Publishing. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. [22] ResearchGate. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. NIH. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Tables For Organic Structure Analysis. (n.d.).

Sources

- 1. Cytotoxicity Assay Protocol [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. opentrons.com [opentrons.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. rsc.org [rsc.org]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. lcms.cz [lcms.cz]

- 22. chembk.com [chembk.com]

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol molecular weight

An In-Depth Technical Guide to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical formula. A plausible and detailed synthetic protocol is presented, grounded in established methodologies for 1,2,4-oxadiazole formation. Furthermore, this guide explores the analytical characterization techniques applicable to this molecule and delves into the broader context of its potential applications in drug discovery, particularly leveraging the known bioactivity of the 1,2,4-oxadiazole scaffold.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity featuring a pyridine ring linked to a 1,2,4-oxadiazole core, which is further substituted with a hydroxymethyl group. This unique combination of a bio-isosteric oxadiazole ring and a pharmacophoric pyridine moiety makes it a valuable building block in the design of novel therapeutic agents.

The fundamental properties of this compound are summarized below. The molecular weight is confirmed to be 177.16 g/mol , derived from its molecular formula, C₈H₇N₃O₂[1].

| Property | Value | Source |

| IUPAC Name | (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanol | |

| Synonym | 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol | [1] |

| CAS Number | 1119451-10-3 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Exact Mass | 177.0538 g/mol | [1] |

| InChIKey | TXGJQRAXYKPEMF-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most prevalent and efficient method involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step. For the target molecule, this compound, a logical synthetic pathway would utilize N'-hydroxynicotinimidamide as the precursor for the 3-(pyridin-3-yl) moiety and a protected form of glycolic acid to construct the 5-(hydroxymethyl) portion of the oxadiazole ring.

Causality of Experimental Choices:

-

N'-hydroxynicotinimidamide: This starting material is selected because it provides the necessary pyridine-3-carboximidamide backbone required to form the 3-substituted portion of the 1,2,4-oxadiazole ring.

-

Acetoxyacetyl Chloride: This acylating agent is chosen to introduce the C2 fragment for the oxadiazole ring. The acetate group serves as a robust protecting group for the hydroxyl functionality, preventing unwanted side reactions during the acylation and cyclization steps. It can be readily removed under standard hydrolysis conditions to yield the final primary alcohol.

-

Thermal Cyclodehydration: Heating the O-acylated amidoxime intermediate is a common and effective method to induce the intramolecular cyclization and elimination of water, leading to the formation of the stable aromatic oxadiazole ring.

The proposed workflow is illustrated in the diagram below.

Caption: Role of P-gp in MDR and its inhibition by oxadiazole derivatives.

Experimental Protocol: Synthesis of this compound

The following is a representative, self-validating protocol for the synthesis of the title compound based on the rationale described in Section 2.

Step 1: Synthesis of (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl acetate

-

To a solution of N'-hydroxynicotinimidamide (1.0 eq) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere at 0 °C, add acetoxyacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude O-acylated intermediate is typically carried forward without further purification.

-

Dissolve the crude intermediate in toluene (0.1 M) and heat the mixture to reflux for 8 hours. The cyclodehydration progress can be monitored by TLC or LC-MS.

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl acetate as a solid.

Step 2: Synthesis of this compound

-

Dissolve the acetate-protected compound (1.0 eq) from the previous step in methanol (0.1 M).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir at room temperature for 4 hours.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Neutralize the mixture with 1 M HCl (aq) and concentrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate in vacuo to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound, with a molecular weight of 177.16 g/mol , is a heterocyclic compound with significant synthetic utility and potential pharmacological relevance. Its structure combines the metabolically robust 1,2,4-oxadiazole core with a pyridine ring, a common motif in bioactive molecules. The synthetic routes to this compound are accessible through established chemical transformations, making it a readily available platform for further chemical exploration. Given the documented role of related structures as inhibitors of key biological targets like P-glycoprotein, this molecule represents a valuable building block for the development of next-generation therapeutics, particularly in the field of oncology.

References

-

Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Available from: [Link]

-

National Center for Biotechnology Information. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Available from: [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). Available from: [Link]

-

ACS Publications. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. Available from: [Link]

-

PubChem. 3-Pyridinemethanol. Available from: [Link]

-

National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

ResearchGate. Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Available from: [Link]

-

ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

-

PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. Available from: [Link]

-

ACS Publications. Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Available from: [Link]

-

ACS Publications. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. Available from: [Link]

-

ResearchGate. -[1][2][3]Oxadiazoles: Synthesis and Biological Applications | Request PDF. Available from: [Link]

-

Targets in Heterocyclic Systems. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]

-

ResearchGate. Novel pyridine based 1,3,4-oxadiazole hybrids: synthesis, biological potential, molecular docking studies and ADMET properties. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

Sources

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the discovery and development of novel 1,2,4-oxadiazole derivatives. We will delve into the strategic rationale behind their synthesis, explore their diverse pharmacological applications, and provide detailed experimental protocols to empower researchers in this dynamic field. The inherent stability of the 1,2,4-oxadiazole nucleus and its capacity to serve as a bioisostere for amide and ester groups make it a valuable scaffold in the design of new therapeutic agents with enhanced metabolic stability and pharmacokinetic profiles.[3][4]

The Rationale for Pursuing 1,2,4-Oxadiazole Derivatives

In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The 1,2,4-oxadiazole ring has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks that can bind to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities.[5] This versatility stems from a combination of its structural and electronic properties.

The 1,2,4-oxadiazole ring is an aromatic system, which imparts a degree of rigidity and planarity to the molecule, often beneficial for specific receptor interactions.[6] Furthermore, the presence of one oxygen and two nitrogen atoms within the ring creates a unique electronic distribution, allowing for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.[7]

One of the most compelling reasons for the widespread use of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide functionalities.[3][8] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify a lead compound's properties while retaining its biological activity. Esters and amides are susceptible to enzymatic hydrolysis in vivo, which can lead to rapid metabolism and poor bioavailability. The 1,2,4-oxadiazole ring, being resistant to such hydrolysis, can enhance the metabolic stability and duration of action of a drug candidate.[3]

Synthetic Strategies: From Classical Approaches to Modern Innovations

The construction of the 1,2,4-oxadiazole core is a well-established area of organic synthesis, with a variety of reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the overall efficiency of the reaction sequence.

The Cornerstone of 1,2,4-Oxadiazole Synthesis: The Amidoxime Route

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[2][9] This can be conceptualized as a [4+1] cycloaddition approach, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.

This process can be carried out in a two-step fashion, involving the initial formation and isolation of an O-acylamidoxime intermediate, followed by cyclodehydration.[10][11] Alternatively, one-pot procedures have been developed to streamline the synthesis, offering greater operational simplicity and often improved yields.[1][10]

Caption: General Synthetic Pathways to 1,2,4-Oxadiazoles.

The Classical Approach: 1,3-Dipolar Cycloaddition

Historically, the synthesis of the 1,2,4-oxadiazole nucleus was first achieved via a 1,3-dipolar cycloaddition reaction between a nitrile and a nitrile oxide. This [3+2] cycloaddition is a powerful tool for forming five-membered heterocyclic rings. While effective, this method can be limited by the stability and accessibility of the nitrile oxide intermediates.

Modern Methodologies: Expanding the Synthetic Toolbox

Recent advancements in synthetic chemistry have introduced novel and efficient methods for 1,2,4-oxadiazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of solid-phase synthesis techniques for the generation of compound libraries.[8] Furthermore, oxidative cyclization reactions have emerged as an alternative strategy.[10][11]

A Spectrum of Pharmacological Activities: The Therapeutic Potential of 1,2,4-Oxadiazole Derivatives

The "privileged" nature of the 1,2,4-oxadiazole scaffold is underscored by the broad range of biological activities exhibited by its derivatives. This versatility has made it a focal point in the search for new treatments for a multitude of diseases.

Anticancer Activity

A significant body of research has highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[6][12] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have demonstrated potent inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases.[12] The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the aryl rings attached to the oxadiazole core play a crucial role in their anticancer potency.[1][13] For example, the presence of electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer).[1][13]

Caption: General Mechanism of Anticancer Activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major therapeutic goal. 1,2,4-oxadiazole derivatives have emerged as promising candidates in this area.[5][14] Several studies have shown that these compounds can effectively inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins. The underlying mechanism often involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[14][15] For instance, certain resveratrol analogs incorporating a 1,2,4-oxadiazole ring have demonstrated potent inhibition of NF-κB activation and scavenging of reactive oxygen species (ROS), surpassing the activity of resveratrol itself.[14]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent discovery of new classes of antibiotics. The 1,2,4-oxadiazole scaffold has proven to be a fertile ground for the development of novel antibacterial and antifungal agents.[16] These compounds have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and various fungal species.[16][17][18] The mechanism of action for these antimicrobial derivatives can vary, with some targeting the bacterial cell wall synthesis.[17]

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 3,5-disubstituted 1,2,4-oxadiazole and a key biological assay for evaluating its anticancer activity.

Synthesis of a 3-Aryl-5-aryl-1,2,4-oxadiazole Derivative

This protocol outlines a general one-pot procedure for the synthesis of a 3,5-diaryl-1,2,4-oxadiazole from a substituted amidoxime and an aryl carboxylic acid.

Materials:

-

Substituted aryl amidoxime (1.0 eq)

-

Substituted aryl carboxylic acid (1.1 eq)

-

Pyridine (as solvent and base)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aryl amidoxime in pyridine, add the substituted aryl carboxylic acid.

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the pyridine is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,5-diaryl-1,2,4-oxadiazole.

-

The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (1,2,4-oxadiazole derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the structure-activity relationship is paramount in optimizing the potency and selectivity of 1,2,4-oxadiazole derivatives. Key insights from various studies are summarized below:

| Scaffold Position | Substituent Effects on Biological Activity |

| C3-Aryl Ring | The electronic nature of substituents significantly impacts activity. Electron-donating or electron-withdrawing groups can modulate potency depending on the biological target.[1] |

| C5-Aryl Ring | Halogen substitutions (e.g., F, Cl) are often well-tolerated and can enhance hydrophobic interactions within the target's binding pocket, leading to increased activity.[17][19] |

| Linker | The 1,2,4-oxadiazole ring itself acts as a rigid linker, and its orientation of substituents is critical for proper binding.[6] |

Future Directions and Concluding Remarks

The 1,2,4-oxadiazole scaffold continues to be a highly attractive and fruitful area of research in drug discovery. Its inherent stability, synthetic accessibility, and diverse pharmacological profile position it as a cornerstone for the development of next-generation therapeutics. Future efforts will likely focus on the design of more selective and potent derivatives through computational modeling and the exploration of novel biological targets. The continued investigation of this remarkable heterocycle holds immense promise for addressing unmet medical needs across a spectrum of diseases, from cancer to infectious diseases and inflammatory disorders.

References

- Pace, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(14), 1634-1655.

- Kumar, S., & Kumar, R. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo American Journal of Pharmaceutical Sciences, 6(1), 1234-1246.

- Ferraz, C. R., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Bioorganic & Medicinal Chemistry, 23(21), 6903-6911.

- Houghtaling, M. A., et al. (2016). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases, 2(10), 681-689.

- Zappia, G., et al. (2008). Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. Current Organic Synthesis, 5(1), 41-65.

- Kumar, A., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities. Mini-Reviews in Medicinal Chemistry, 18(18), 1536-1547.

- Kumar, A., & Bhatia, R. (2022).

- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568.

- Polothi, R., et al. (2019). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 13(1), 1-15.

- Nicolaides, D. N., et al. (2001). Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. European Journal of Medicinal Chemistry, 36(9), 715-723.

- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568.

- Głowacka, I. E., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4958.

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2649.

- A. Hendawy, et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Molecular Structure, 1248, 131448.

- Kumar, R., et al. (2021).

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-551.

- Khasawneh, H. E. N., et al. (2024). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Journal of Molecular Structure, 1305, 137758.

- Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(7), e202200638.

- Yadav, P., & Kumar, R. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology, 17(4), 1845-1852.

- Singh, A., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Pharmaceutical and Biosciences Journal, 11(2), 1-11.

- Kumar, A., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 98(10), 100161.

- Zappia, G., et al. (2010). ChemInform Abstract: Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. ChemInform, 39(35).

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2649.

- Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, 18(7), e202200638.

- Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1093.

- Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(20), 127373.

- Alam, M. S., et al. (2024). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Results in Chemistry, 7, 100269.

- BenchChem. (2025). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. BenchChem.

- Wnorowski, A., et al. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry.

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.

- Rumpf, T., et al. (2015). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 6(5), 849-854.

- Houghtaling, M. A., et al. (2017). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 3(2), 110-117.